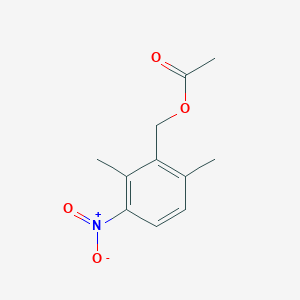
(2,6-Dimethyl-3-nitrophenyl)methyl acetate
Cat. No. B8390835
M. Wt: 223.22 g/mol
InChI Key: MFPNOMOEXONQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06127389
Procedure details


To a solution of 2,6-dimethyl-3-nitrobenzyl acetate (26.9 g) in methanol (266 ml) was added aqueous 1N sodium hydroxide solution (133 ml) at ambient temperature for 30 minutes. To the mixture was added water, and the precipitate was collected by filtration to give 2,6-dimethyl-3-nitrobenzyl alcohol (18.0 g) as pale yellow crystals.




Identifiers


|
REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[C:8]([N+:13]([O-:15])=[O:14])[C:7]=1[CH3:16])(=O)C.[OH-].[Na+].O>CO>[CH3:16][C:7]1[C:8]([N+:13]([O-:15])=[O:14])=[CH:9][CH:10]=[C:11]([CH3:12])[C:6]=1[CH2:5][OH:4] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC1=C(C(=CC=C1C)[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
133 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
266 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(CO)C(=CC=C1[N+](=O)[O-])C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
